molecular formula C24H23N3O3S B1227005 2-[[7-(4-Methoxyphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]thio]propanoic acid ethyl ester

2-[[7-(4-Methoxyphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]thio]propanoic acid ethyl ester

Cat. No. B1227005
M. Wt: 433.5 g/mol
InChI Key: OACRKUQJSHASPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[7-(4-methoxyphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]thio]propanoic acid ethyl ester is a member of pyrroles.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of similar pyrrolopyridothiazepine derivatives has been explored, highlighting the use of bis(4H-pyrrolo-3-pyridyl)disulfide and α-bromo-(4-methoxy-phenyl)acetic acid ethyl ester to develop novel calcium channel antagonists (Ma, 2003).

  • Chemical Modification Studies : Research has demonstrated that hydroxy groups in pyrrolo-[2,3-d]pyrimidines can be chemically modified, such as through methylation, acetylation, and tosylation, offering insights into the versatility of these compounds (Kim & Santilli, 1969).

Structural Analysis and Properties

  • X-ray Powder Diffraction : The structural details of similar compounds, including 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, have been elucidated using X-ray powder diffraction, providing critical information on molecular geometry and stability (Wang et al., 2017).

  • Molecular Interactions : Studies on thiazolopyrimidines, closely related to the queried compound, reveal the significant impact of substituents on intermolecular interaction patterns and supramolecular aggregation, offering insights into their conformational features (Nagarajaiah & Begum, 2014).

Potential Pharmaceutical Applications

  • Antitumor Activities : Synthesized derivatives, similar to the queried compound, have shown promising antitumor activities in vitro, suggesting potential applications in cancer treatment (Jing, 2011).

  • PPAR Agonists Intermediates : Compounds like ethyl 2-ethoxy-3-(p-methoxyphenyl)propanoate, bearing structural similarity, have been synthesized and identified as useful intermediates in the development of PPAR agonists, highlighting their significance in pharmaceutical research (Brenna et al., 2009).

properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 2-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylpropanoate

InChI

InChI=1S/C24H23N3O3S/c1-4-30-24(28)16(2)31-23-21-20(17-8-6-5-7-9-17)14-27(22(21)25-15-26-23)18-10-12-19(29-3)13-11-18/h5-16H,4H2,1-3H3

InChI Key

OACRKUQJSHASPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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